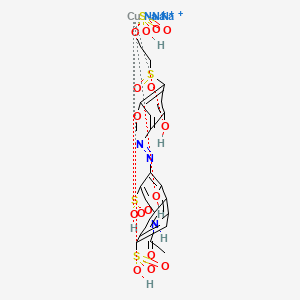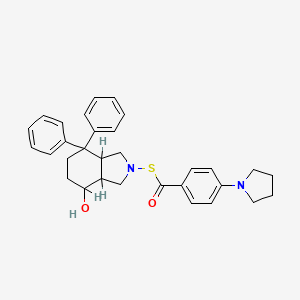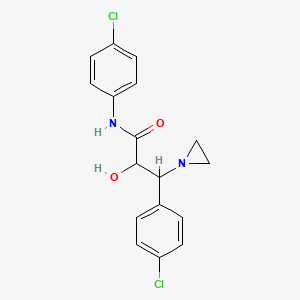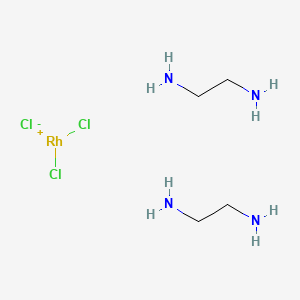
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is a complex organic compound with a molecular formula of C20H14CuN3O15S4.3Na.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) involves several steps:
Diazotization: The starting material, 5-acetamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)aniline to form the azo compound.
Complexation: The azo compound is complexed with copper ions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, leading to the cleavage of the azo bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines.
Aplicaciones Científicas De Investigación
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its complex structure.
Industry: Widely used in textile dyeing and printing.
Mecanismo De Acción
The mechanism of action of Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Reactive Violet 5: Similar in structure but with different substituents on the aromatic rings.
Reactive Blue 19: Another azo dye with a similar application but different color properties.
Uniqueness
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is unique due to its specific substituents and the presence of copper ions, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
85631-95-4 |
|---|---|
Fórmula molecular |
C21H21CuN3Na3O16S4+3 |
Peso molecular |
832.2 g/mol |
Nombre IUPAC |
trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-methoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid;copper |
InChI |
InChI=1S/C21H21N3O16S4.Cu.3Na/c1-10(25)22-14-7-12(42(30,31)32)5-11-6-18(43(33,34)35)20(21(27)19(11)14)24-23-13-8-16(39-2)17(9-15(13)26)41(28,29)4-3-40-44(36,37)38;;;;/h5-9,26-27H,3-4H2,1-2H3,(H,22,25)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;;/q;;3*+1 |
Clave InChI |
QPVFSSZVADQRNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)


![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)



